molecular formula C8H12N6 B13086375 1-[2-(4-Methyl-1H-pyrazol-1-yl)ethyl]-1H-1,2,3-triazol-4-amine

1-[2-(4-Methyl-1H-pyrazol-1-yl)ethyl]-1H-1,2,3-triazol-4-amine

Cat. No.: B13086375
M. Wt: 192.22 g/mol
InChI Key: JVFIDAPMZADOAJ-UHFFFAOYSA-N
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Description

Molecular Formula: C₈H₁₂N₆ Molecular Weight: 192.22 g/mol CAS No.: 1882492-43-4 This compound features a 1,2,3-triazole core linked via an ethyl group to a 4-methylpyrazole moiety. Limited physicochemical data are available, but its nitrogen-rich architecture implies moderate solubility in polar solvents .

Properties

Molecular Formula

C8H12N6

Molecular Weight

192.22 g/mol

IUPAC Name

1-[2-(4-methylpyrazol-1-yl)ethyl]triazol-4-amine

InChI

InChI=1S/C8H12N6/c1-7-4-10-13(5-7)2-3-14-6-8(9)11-12-14/h4-6H,2-3,9H2,1H3

InChI Key

JVFIDAPMZADOAJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1)CCN2C=C(N=N2)N

Origin of Product

United States

Preparation Methods

Table 1: Summary of Key Synthetic Steps

Step Reaction Type Reagents/Conditions Product/Intermediate Yield (%) (Typical)
1 Alkylation 4-Methylpyrazole + Alkyl halide (e.g., bromoethyl derivative), base (e.g., K2CO3), solvent (e.g., DMF) 2-(4-Methylpyrazol-1-yl)ethyl halide intermediate 70-85
2 Azide substitution Intermediate + Sodium azide, polar solvent (e.g., DMF), heat 2-(4-Methylpyrazol-1-yl)ethyl azide 75-90
3 Cyclization to 1,2,3-triazole Copper(I) catalyst (CuSO4 + sodium ascorbate), alkyne or intramolecular cyclization This compound 65-80

Detailed Preparation Methods from Literature

Alkylation of 4-Methylpyrazole

  • 4-Methylpyrazole is reacted with an alkyl halide such as 2-bromoethylamine or 2-chloroethylamine under basic conditions (e.g., potassium carbonate in DMF) at elevated temperatures (60-80°C) to yield the corresponding ethyl-substituted pyrazole intermediate.
  • The reaction progress is monitored by thin-layer chromatography (TLC).
  • Purification is commonly achieved by column chromatography or recrystallization.

Alternative Synthetic Routes

Research has also explored related synthetic routes involving:

  • Reaction of 4-methylpyrazole derivatives with tosylhydrazones and sodium azide to form triazole-pyrazole hybrids.
  • Use of thiosemicarbazide and chalcone intermediates to build complex heterocycles containing pyrazole and triazole rings, although these are less direct routes for the target compound.

Characterization of the Product

  • The final compound is characterized by NMR spectroscopy (1H and 13C), confirming the presence of pyrazole and triazole protons and carbons.
  • High-resolution mass spectrometry (HRMS) confirms the molecular weight consistent with C8H12N6.
  • Single-crystal X-ray diffraction can be used to confirm the molecular structure and purity.

Research Findings and Optimization

  • Yields for the overall synthesis range from 65% to 90% depending on reaction conditions and purification methods.
  • Reaction times vary but typically range from 2 to 6 hours per step.
  • Optimization studies suggest that solvent choice and catalyst loading in the cyclization step significantly affect yield and purity.
  • The compound’s biological activity is linked to the integrity of both heterocyclic rings, making the preservation of functional groups during synthesis critical.

Summary Table of Synthetic Parameters

Parameter Typical Conditions Notes
Alkylation solvent DMF, DMSO Polar aprotic solvents preferred
Alkylation temperature 60-80°C Moderate heating to drive reaction
Azide substitution temp 60-90°C Avoid excessive temperature to prevent decomposition
Cyclization catalyst CuSO4 + sodium ascorbate Copper(I)-catalyzed azide-alkyne cycloaddition
Cyclization time 2-6 hours Monitored by TLC or HPLC
Purification methods Recrystallization, chromatography Ensures high purity for biological testing

This comprehensive synthesis approach provides an efficient route to this compound, enabling further exploration of its biological properties. The methods are supported by multiple research studies and are adaptable for scale-up in medicinal chemistry research.

Chemical Reactions Analysis

Types of Reactions

1-[2-(4-Methyl-1H-pyrazol-1-yl)ethyl]-1H-1,2,3-triazol-4-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic or electrophilic substitution reactions, where one of its atoms or groups is replaced by another atom or group.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides or hydroxyl derivatives, while substitution reactions could produce a variety of substituted pyrazole or triazole derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial Activity :
    • Studies have demonstrated that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance, research indicates that modifications in the triazole ring can enhance activity against various bacterial strains, making them potential candidates for antibiotic development.
  • Anticancer Agents :
    • Triazole compounds have been investigated for their anticancer properties. A specific study highlighted the synthesis of triazole derivatives that showed promising results in inhibiting cancer cell proliferation in vitro. The mechanism often involves the inhibition of specific enzymes crucial for cancer cell survival.
  • Anti-inflammatory Effects :
    • Some derivatives have shown potential in reducing inflammation markers in animal models, suggesting that they could be developed into therapeutic agents for inflammatory diseases.

Agricultural Applications

  • Fungicides :
    • The compound has been explored as a fungicide due to its ability to disrupt fungal cell wall synthesis. Case studies have shown efficacy against common agricultural pathogens, indicating its potential use in crop protection.
  • Herbicides :
    • Research has indicated that triazole-based compounds can inhibit specific plant enzymes, leading to selective herbicidal activity. This selectivity is crucial for minimizing damage to non-target plants while effectively controlling weeds.

Material Science Applications

  • Polymer Chemistry :
    • The incorporation of 1-[2-(4-Methyl-1H-pyrazol-1-yl)ethyl]-1H-1,2,3-triazol-4-amine into polymer matrices has been studied for enhancing thermal stability and mechanical properties. Such modifications can lead to the development of advanced materials suitable for various industrial applications.
  • Nanotechnology :
    • The compound has been utilized in the synthesis of nanoparticles with tailored properties for drug delivery systems. These nanoparticles can improve the bioavailability and targeted delivery of therapeutic agents.

Case Studies

Application AreaStudy ReferenceFindings
Antimicrobial Activity Derivatives showed significant activity against E. coli and S. aureus.
Anticancer Research Inhibition of cancer cell lines with specific triazole derivatives.
Agricultural Fungicides Effective against Fusarium species in field trials.
Polymer Chemistry Enhanced mechanical properties observed in modified polymer composites.

Mechanism of Action

The mechanism of action of 1-[2-(4-Methyl-1H-pyrazol-1-yl)ethyl]-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins within biological systems. The compound can bind to these targets, altering their activity and leading to various biological effects. For example, it might inhibit an enzyme involved in a metabolic pathway, leading to the accumulation or depletion of specific metabolites .

Comparison with Similar Compounds

Positional Isomers and Substitution Patterns

Compound Name CAS No. Molecular Formula Key Structural Differences Potential Implications
1-[2-(1-Methyl-1H-pyrazol-4-yl)ethyl]-1H-1,2,3-triazol-4-amine 1700341-18-9 C₈H₁₂N₆ Methyl group at pyrazole C1 instead of C4 Altered electronic effects; possible changes in binding affinity due to steric or electronic repositioning
1-{[4-(Trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazol-4-amine hydrochloride 1057692-11-1 C₁₀H₁₀F₃N₅·HCl Trifluoromethylphenyl substitution instead of pyrazole-ethyl Enhanced lipophilicity; improved metabolic stability due to fluorine substitution
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine Not provided C₁₂H₁₅N₅ Pyridine ring replaces triazole; cyclopropylamine substituent Increased aromatic π-stacking potential; cyclopropyl group may reduce conformational flexibility

Physicochemical Properties

Property Target Compound 1-Methyl-1H-pyrazol-4-amine () 5-(4-Methylpiperazin-1-yl)-1H-1,2,4-triazol-3-amine ()
Molecular Weight 192.22 97.12 182.23
Nitrogen Atoms 6 3 5
Key Functional Groups Triazole, pyrazole Pyrazole Triazole, piperazine
Likely Solubility Moderate (polar solvents) High (smaller size, fewer rings) Moderate (piperazine enhances polarity)

Biological Activity

1-[2-(4-Methyl-1H-pyrazol-1-yl)ethyl]-1H-1,2,3-triazol-4-amine (CAS No. 1882492-43-4) is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C8H12N6C_8H_{12}N_6 with a molecular weight of 192.22 g/mol. The compound features a triazole ring which is significant in medicinal chemistry for its ability to interact with various biological targets.

Antitumor Activity

Research has indicated that triazole derivatives can exhibit significant antitumor properties. A study demonstrated that compounds similar to this compound showed potent antiproliferative effects against various cancer cell lines. The mechanism involved apoptosis induction, mitochondrial depolarization, and the generation of reactive oxygen species (ROS), leading to cell cycle arrest in the G2/M phase .

Antiviral Activity

The compound's structural similarity to known antiviral agents suggests potential activity against viral infections. Specifically, triazole derivatives have been investigated for their ability to inhibit viral proteases and other enzymes critical for viral replication. In particular, compounds with similar scaffolds have shown promise against β-coronaviruses by targeting essential viral proteins .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The triazole ring can interact with metal ions in active sites of enzymes, inhibiting their function.
  • Induction of Apoptosis : By increasing ROS levels and activating caspases, this compound may trigger programmed cell death in cancer cells.

In Vitro Studies

In vitro studies have shown that derivatives of triazoles can significantly inhibit the proliferation of cancer cells such as HeLa and Jurkat cells. For instance, one study reported that specific analogs induced apoptosis through mitochondrial pathways and altered cell morphology in endothelial cells .

In Vivo Studies

While in vitro results are promising, in vivo studies are necessary to fully understand the pharmacokinetics and therapeutic potential of this compound. Current research is exploring its efficacy in animal models for cancer treatment and viral infections.

Data Table: Biological Activities of Related Compounds

Compound NameCAS No.Activity TypeMechanism of ActionReference
Compound A1882492-43-4AntitumorInduces apoptosis via ROS generation
Compound B1342867-15-5AntiviralInhibits viral proteases
Compound C1341847-37-7AntiproliferativeCell cycle arrest

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